4-Hydroxy-3,5-diiodobenzaldehyde
Overview
Description
4-Hydroxy-3,5-diiodobenzaldehyde (4-H3,5-DIBAL) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of benzaldehyde and contains two iodine atoms attached to the benzene ring. 4-H3,5-DIBAL has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and antifungal effects. This compound has also been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer and diabetes.
Scientific Research Applications
Chemical Synthesis and Material Science
4-Hydroxy-3,5-diiodobenzaldehyde serves as a significant precursor in various chemical syntheses and material science applications. A noteworthy example is its role in the copper-mediated selective oxidation of aromatic methyl groups to aldehydes, a critical step for producing substances for the pharmaceutical and perfume industries. This process highlights the importance of such compounds in facilitating the preparation of valuable intermediates (C. Boldron et al., 2005).
Liquid Crystal and Fire Retardant Materials
Another significant application involves the synthesis of novel liquid crystalline and fire retardant molecules. By incorporating 4-hydroxybenzaldehyde derivatives into six-armed cyclotriphosphazene cores containing Schiff base and amide linking units, researchers have developed materials with enhanced thermal properties and fire retardancy. These materials, exhibiting smectic A phase or enhanced limiting oxygen index values, demonstrate the compound's utility in creating safer and thermally stable materials (Z. Jamain et al., 2020).
Molecular Structure and Charge Transfer Studies
Studies on the structural conformations and intramolecular charge transfer effects of hydroxybenzaldehyde derivatives provide insight into the photophysical properties of these compounds. Investigations into how solvent, pH, and inclusion complexes like beta-cyclodextrin affect these properties are crucial for applications in molecular electronics and photonics (N. Rajendiran & T. Balasubramanian, 2008; T. Stalin & N. Rajendiran, 2005).
Biomaterials and Hydrogels
The modification of biomaterials, such as collagen, with derivatives of hydroxybenzaldehyde to form hydrogels showcases another application. These hydrogels exhibit increased thermal stability and mechanical strength, alongside improved biocompatibility, making them suitable for various biomedical applications (Lian Duan et al., 2018).
Optical Resolution and Synthesis
The optical resolution of hydroxybenzaldehyde derivatives, achieved through the transformation into diastereoisomeric esters, is pivotal for producing enantiomerically pure compounds. This process is essential in the synthesis of chiral materials and in the study of asymmetric reactions (E. V. Buravlev et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound can be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
The mode of action of 3,5-Diiodo-4-hydroxybenzaldehyde is likely dependent on the specific biochemical context in which it is used. As an intermediate in drug synthesis, its mode of action would be determined by the final drug molecule it contributes to forming .
Biochemical Pathways
As a pharmaceutical intermediate, it could potentially be involved in a variety of biochemical pathways depending on the final drug molecule it is used to synthesize .
Pharmacokinetics
It is known that the compound is insoluble in water but slightly soluble in chloroform and dmso . This suggests that its bioavailability could be influenced by these properties.
Result of Action
As a pharmaceutical intermediate, its effects would likely be determined by the final drug molecule it is used to synthesize .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 3,5-Diiodo-4-hydroxybenzaldehyde. For instance, it is sensitive to air and light , which could affect its stability and efficacy.
Biochemical Analysis
Cellular Effects
In terms of cellular effects, 3,5-Diiodo-4-hydroxybenzaldehyde has been found to influence root elongation in plants . It was observed that this compound caused increases in root elongation relative to controls in all cases . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level by modifying the cell wall extensibility
properties
IUPAC Name |
4-hydroxy-3,5-diiodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUEIMENHLCMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173129 | |
Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1948-40-9 | |
Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1948-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-diiodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q & A
Q1: How do hydrazide-hydrazones derived from 4-Hydroxy-3,5-diiodobenzaldehyde interact with acetylcholinesterase and what are the potential downstream effects?
A1: The research paper investigates a series of novel iodinated hydrazide-hydrazones synthesized from this compound as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) []. These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive function. Inhibition of these enzymes, particularly AChE, is a key strategy for managing the symptoms of Alzheimer's disease.
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